molecular formula C28H32N4O3S B585449 TAK-901-d3 CAS No. 1346603-28-8

TAK-901-d3

货号: B585449
CAS 编号: 1346603-28-8
分子量: 507.667
InChI 键: WKDACQVEJIVHMZ-GKOSEXJESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

TAK-901-d3 is a deuterated form of TAK-901, a small-molecule inhibitor of the serine-threonine kinase Aurora B. This compound has potential antineoplastic activity, meaning it can inhibit the growth of tumors. This compound is primarily used in proteomics research and has a molecular formula of C28H29D3N4O3S with a molecular weight of 507.66 .

科学研究应用

TAK-901-d3 has several scientific research applications, including:

    Chemistry: Used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

    Biology: Employed in studies to understand the role of Aurora B kinase in cell division and its potential as a therapeutic target.

    Medicine: Investigated for its potential use in cancer therapy due to its ability to inhibit tumor growth.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting Aurora B kinase

作用机制

Target of Action

TAK-901-d3, a deuterium labeled form of TAK-901, is a multi-targeted inhibitor of Aurora kinases . The primary targets of this compound are Aurora kinase A and B . Aurora kinases play essential roles during mitosis and cell division, and their overexpression in cancer promotes genetic instability, malignant pathogenesis, and drug resistance .

Mode of Action

This interaction with Aurora B results in the suppression of cellular histone H3 phosphorylation and induction of polyploidy . In addition to Aurora B, this compound also potently inhibits a few other kinases in intact cells, including FLT3 and FGFR2 .

Biochemical Pathways

The inhibition of Aurora B by this compound affects the mitotic cell cycle. Aurora B is a chromosome passenger protein essential for phosphorylation of histone H3, chromosome segregation, and cytokinesis . Inhibition of Aurora B leads to abnormal chromosome alignment, silencing of the spindle checkpoint function, and induces the cells to exit mitosis without completion of cell division .

Result of Action

This compound inhibits cell proliferation in various human cancer cell lines with effective concentration values ranging from 40 to 500 nmol/L . In rodent xenografts, this compound exhibits potent activity against multiple human solid tumor types, and complete regression was observed in the ovarian cancer A2780 model . It also displays potent activity against several leukemia models .

Action Environment

It’s worth noting that the efficacy of this compound may be influenced by the specific genetic and cellular context of different cancer types .

生化分析

Biochemical Properties

TAK-901-d3, like its parent compound TAK-901, inhibits Aurora B kinase . This inhibition is time-dependent and tight-binding . This compound may also interact with other biomolecules, such as FLT3 and FGFR2, which it inhibits in intact cells .

Cellular Effects

This compound has been shown to suppress cellular histone H3 phosphorylation and induce polyploidy, consistent with Aurora B inhibition . In various human cancer cell lines, this compound inhibited cell proliferation with effective concentration values from 40 to 500 nmol/L . It also induced apoptosis and ablated clonogenic survival .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through the inhibition of Aurora B kinase . This inhibition leads to suppressed cellular histone H3 phosphorylation and induced polyploidy . This compound also inhibits other kinases in intact cells, including FLT3 and FGFR2 .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed in the form of time-dependent, tight-binding inhibition of Aurora B

Dosage Effects in Animal Models

In rodent xenografts, this compound exhibited potent activity against multiple human solid tumor types . Complete regression was observed in the ovarian cancer A2780 model at higher dose levels

Metabolic Pathways

Given its inhibition of Aurora B kinase, it likely impacts pathways related to mitosis and cell division .

Subcellular Localization

Given its inhibition of Aurora B kinase, it likely localizes to areas where this kinase is active, such as the centrosomes and spindle poles during mitosis .

准备方法

The synthetic route for TAK-901-d3 involves the incorporation of deuterium atoms into the molecular structure of TAK-901. This process typically involves the use of deuterated reagents or solvents during the synthesis. The reaction conditions are carefully controlled to ensure the selective incorporation of deuterium atoms. Industrial production methods for this compound are similar to those used for other deuterated compounds, involving large-scale synthesis and purification processes to achieve high purity and yield .

化学反应分析

TAK-901-d3 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

相似化合物的比较

TAK-901-d3 is similar to other Aurora kinase inhibitors, such as:

    VX-680: Another Aurora kinase inhibitor with a similar mechanism of action but different chemical structure.

    MLN8237: An inhibitor of Aurora A kinase, which has a different target specificity compared to this compound.

    AZD1152: A selective inhibitor of Aurora B kinase, similar to this compound but with different pharmacokinetic properties.

The uniqueness of this compound lies in its deuterated form, which provides enhanced stability and potentially improved pharmacokinetic properties compared to its non-deuterated counterpart .

生物活性

TAK-901-d3 is a deuterated derivative of TAK-901, an investigational compound known for its potential in cancer therapy. This article explores the biological activity of this compound, focusing on its mechanism of action, effects on various cancer cell lines, and relevant case studies.

Target Kinases:
this compound primarily inhibits Aurora kinases, specifically Aurora B, which plays a crucial role in mitosis. By inhibiting Aurora B, this compound disrupts the phosphorylation of histone H3, a vital process for chromosome segregation and cytokinesis during cell division .

Biochemical Pathways:
The inhibition of Aurora B leads to several cellular effects:

  • Induction of Polyploidy: Cells treated with this compound exhibit polyploidy, which is often associated with increased apoptosis in cancer cells .
  • Cell Cycle Arrest: The compound causes cell cycle arrest at the G2/M phase, preventing the progression of cancer cells through mitosis .

Efficacy in Cancer Models

In Vitro Studies:
this compound has demonstrated significant inhibitory effects on various human cancer cell lines. The effective concentration values for cell proliferation inhibition range from 40 to 500 nmol/L . Notably, it has shown potent activity against glioblastoma and other solid tumors .

In Vivo Studies:
In rodent xenograft models, this compound exhibited remarkable efficacy against multiple human solid tumor types. Complete regression was observed in ovarian cancer models (A2780) and significant suppression of tumor growth in glioblastoma models was reported .

Case Studies and Research Findings

Case Study 1: Glioblastoma Treatment
A study investigated the effects of TAK-901 on glioblastoma (GBM) cells. It was found that TAK-901 significantly reduced cell viability and inhibited the stem cell-like phenotype of GBM cells in vitro and in vivo. The study highlighted that TAK-901 suppressed expression of SREBF1, a gene related to lipid metabolism, which is crucial for GBM cell survival .

Case Study 2: Synergistic Effects with Other Agents
Research has shown that TAK-901 can synergize with BCL-xL inhibitors by inducing pro-apoptotic proteins such as BAX in a p53-dependent manner. This combination enhances the apoptotic response in cancer cells, suggesting that TAK-901 could be effectively used alongside other therapeutic agents to improve treatment outcomes .

Summary of Biological Activity

Aspect Details
Primary Target Aurora B kinase
Mechanism Inhibits histone H3 phosphorylation; induces polyploidy
Effective Concentration 40 - 500 nmol/L
In Vitro Efficacy Significant inhibition in various human cancer cell lines
In Vivo Efficacy Complete regression in A2780 ovarian cancer model; effective against GBM
Synergistic Effects Enhances apoptosis when combined with BCL-xL inhibitors

属性

CAS 编号

1346603-28-8

分子式

C28H32N4O3S

分子量

507.667

IUPAC 名称

5-(3-ethylsulfonylphenyl)-3,8-dimethyl-N-[1-(trideuteriomethyl)piperidin-4-yl]-9H-pyrido[2,3-b]indole-7-carboxamide

InChI

InChI=1S/C28H32N4O3S/c1-5-36(34,35)21-8-6-7-19(14-21)23-15-22(28(33)30-20-9-11-32(4)12-10-20)18(3)26-25(23)24-13-17(2)16-29-27(24)31-26/h6-8,13-16,20H,5,9-12H2,1-4H3,(H,29,31)(H,30,33)/i4D3

InChI 键

WKDACQVEJIVHMZ-GKOSEXJESA-N

SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C3=C2C4=CC(=CN=C4N3)C)C)C(=O)NC5CCN(CC5)C

同义词

5-[3-(Ethylsulfonyl)phenyl]-3,8-dimethyl-N-(1-methyl-4-piperidinyl)-9H-pyrido[2,3-b]indole-7-carboxamide; 

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。